Kuanoniamine C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kuanoniamine C is a natural product found in Stelletta, Oceanapia, and Cystodytes with data available.

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action:

Kuanoniamine C exhibits selective cytotoxicity towards certain cancer cell lines, particularly estrogen-dependent breast cancer cells (MCF-7). Research indicates that while it is less potent than its counterpart, kuanoniamine A, it still shows significant inhibitory effects on tumor cell proliferation and induces apoptosis through various mechanisms, including modulation of the cell cycle and DNA synthesis.

Case Study:

In a study evaluating the effects of kuanoniamines A and C, this compound was found to inhibit the growth of multiple human tumor cell lines, including MDA-MB-231 (breast carcinoma), NCI-H460 (non-small cell lung cancer), and UACC-62 (melanoma). The growth inhibition was quantified using the GI50 value, which indicates the concentration required to inhibit 50% of cell growth. This compound demonstrated a GI50 value significantly higher than kuanoniamine A, suggesting lower potency but notable selectivity towards ER+ breast cancer cells .

Modulation of Adipogenesis

Mechanism:

Recent studies have highlighted this compound's role in suppressing adipogenesis. It inhibits the differentiation of pre-adipose cells into white adipocytes by partially disrupting mitochondrial function and inducing reactive oxygen species (ROS) generation. This suggests potential applications in obesity management and metabolic disorders.

Case Study:

A study reported that this compound significantly reduced lipid accumulation in 3T3-L1 pre-adipocytes during differentiation. The compound's ability to modulate mitochondrial activity was linked to its effects on adipocyte formation, indicating its potential as a therapeutic agent for obesity-related conditions .

Summary of Applications

Análisis De Reacciones Químicas

Mitochondrial Complex II Inhibition and ROS Modulation

While not a traditional "chemical reaction," kuanoniamine C’s biochemical interaction with mitochondrial complex II (succinate dehydrogenase) is mechanistically significant :

-

Mechanism : Binds to mitochondrial complex II, reducing ATP production and increasing succinate accumulation .

-

Downstream Effects :

Experimental Evidence :

-

MTT Assay Interference : this compound suppresses mitochondrial dehydrogenase activity (linked to complex II), reducing MTT-formazan conversion without affecting cell viability .

-

ATP/Succinate Levels : ATP production decreases by 40% at 5 µM, while succinate increases 2.5-fold, confirming complex II inhibition .

Apoptosis Induction via DNA Fragmentation

Flow cytometry and TUNEL assays reveal that this compound induces prelytic DNA fragmentation , a hallmark of apoptosis :

Propiedades

Número CAS |

133401-12-4 |

|---|---|

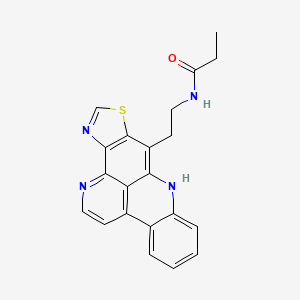

Fórmula molecular |

C21H18N4OS |

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]propanamide |

InChI |

InChI=1S/C21H18N4OS/c1-2-16(26)22-9-8-14-18-17-13(12-5-3-4-6-15(12)25-18)7-10-23-19(17)20-21(14)27-11-24-20/h3-7,10-11,25H,2,8-9H2,1H3,(H,22,26) |

Clave InChI |

OHRPKUDJMIHDKF-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |

SMILES canónico |

CCC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.